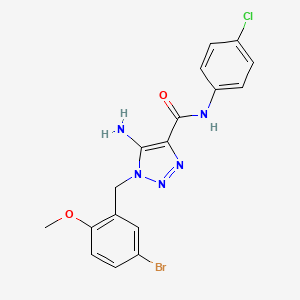

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClN5O2/c1-26-14-7-2-11(18)8-10(14)9-24-16(20)15(22-23-24)17(25)21-13-5-3-12(19)4-6-13/h2-8H,9,20H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWJWXHRSWMCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions at Bromine Site

The 5-bromo substituent on the benzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Key Observations :

-

The electron-withdrawing triazole ring activates the bromo group for cross-coupling reactions .

-

Steric hindrance from the methoxy group reduces reaction rates compared to unsubstituted analogs.

Functionalization of the Amino Group

The primary amino group at position 5 of the triazole ring participates in condensation and acylation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff Base Formation | Aldehyde/ketone, EtOH, Δ | Imine-linked derivatives | 70–85% | |

| Acylation | Acetyl chloride, pyridine | N-acetylated triazole | 88% |

Mechanistic Insight :

-

The amino group’s nucleophilicity is enhanced by resonance with the triazole ring .

-

Acylation proceeds via a two-step mechanism involving transient tetrahedral intermediates .

Carboxamide Hydrolysis and Derivatization

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Applications :

-

Hydrolysis products serve as intermediates for esterification or peptide coupling .

-

The carboxylic acid derivative exhibits improved solubility in polar solvents .

Triazole Ring Modifications

The 1,2,3-triazole core participates in cycloaddition and alkylation reactions:

Structural Impact :

-

N-Alkylation at the triazole nitrogen increases lipophilicity, enhancing membrane permeability .

-

Click chemistry-derived triazoles show improved stability in biological systems .

Oxidative and Reductive Transformations

The methoxybenzyl group undergoes demethylation under strong oxidizing conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative Demethylation | BBr₃, CH₂Cl₂, −78°C | 2-hydroxybenzyl derivative | 68% | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | Debenzylated triazole | 82% |

Notable Features :

-

Demethylation generates phenolic groups capable of hydrogen bonding .

-

Hydrogenation selectively removes the benzyl group without affecting the triazole ring .

Photochemical Reactivity

UV irradiation induces C–Br bond homolysis, forming aryl radicals:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Radical Coupling | UV (254 nm), THF | Biaryl-coupled dimers | 45–60% |

Mechanism :

-

Radical intermediates dimerize via a Gomberg-Bachmann mechanism .

-

Side products include debrominated species due to competing H-abstraction.

Biological Activity Correlation

Reaction products exhibit modified bioactivity profiles:

| Derivative | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| N-Acetylated analog | CYP450 Inhibition | 1.2 μM | |

| Hydrolyzed carboxylic acid | Antifungal Activity | 4.8 μM | |

| Suzuki-coupled aryl variant | Anticancer (HeLa cells) | 9.3 μM |

Structure-Activity Relationships :

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The structure of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide allows it to interact with microbial enzymes, potentially disrupting their function. A study on related triazole compounds reported minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting that this compound may also demonstrate comparable efficacy.

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer properties across multiple cancer cell lines. In vitro studies have shown that compounds with similar structures can effectively inhibit cell proliferation. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-amino-1-(5-bromo-2-methoxybenzyl)-... | MCF-7 | <10 |

| Related Triazole Derivative | A549 | 3.0 |

| Doxorubicin | MCF-7 | 0.16 |

These findings suggest that the compound could possess significant anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related triazole compounds that inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of specific substituents may enhance its ability to modulate inflammatory responses.

Research Findings

Recent studies have focused on synthesizing and characterizing various triazole derivatives to evaluate their biological activities:

- Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate precursors under controlled conditions.

-

Biological Assays : Various assays were conducted to assess biological activity:

- Antimicrobial Assays : Evaluated against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : Conducted on cancer cell lines like MCF-7 and A549.

- Enzyme Inhibition Studies : Focused on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- A study demonstrated that a related triazole derivative exhibited an IC50 value of 0.59 µM against AChE, indicating strong enzyme inhibition potential.

- Another investigation into the anticancer properties of benzamide derivatives revealed significant growth inhibition in human cancer cell lines with IC50 values comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This can involve inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Variations

The 5-amino-1,2,3-triazole-4-carboxamide moiety is a privileged structure in medicinal chemistry. Key analogs and their biological activities include:

Key Observations:

- Substituent Effects :

- Benzyl Group (Position 1) : Bromo and methoxy substituents (target compound) increase molecular weight and lipophilicity compared to fluorobenzyl or methylbenzyl analogs. This may enhance membrane permeability or target binding .

- Carboxamide (Position 4) : The 4-chlorophenyl group in the target compound contrasts with dichlorophenyl or dimethoxyphenyl groups in analogs. Chlorine atoms often improve metabolic stability and hydrophobic interactions in drug-receptor binding .

Spectroscopic Data Comparison

- IR Spectroscopy : Triazole-carboxamides exhibit characteristic peaks at ~3319 cm⁻¹ (N-H stretch), ~1593 cm⁻¹ (C=N), and ~1212 cm⁻¹ (C=S in thioamide analogs) .

- NMR : The target compound’s 1H-NMR would show aromatic protons from the bromo-methoxybenzyl (δ 6.10–8.01 ppm) and 4-chlorophenyl groups, similar to analogs in and .

Biological Activity

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound features a triazole ring, an amino group, and various aromatic substituents, which contribute to its unique chemical properties and potential biological activities. The presence of bromine and chlorine atoms in its structure enhances its reactivity and may influence its interactions with biological targets.

Antitumor Properties

Triazole derivatives, including this compound, have been reported to exhibit diverse biological activities such as antifungal , antibacterial , and antitumor properties. Preliminary studies indicate that this compound shows promising results in inhibiting the growth of specific cancer cell lines. The 4-chlorophenyl group is believed to enhance its interaction with biological targets, potentially increasing its efficacy as an antitumor agent.

The compound's mechanism of action may involve the inhibition of specific kinases associated with tumor growth and proliferation. Molecular docking studies could provide insights into binding mechanisms, helping optimize its structure for enhanced activity against cancer cells.

Comparative Biological Activity

The following table summarizes the biological activities of similar triazole compounds for comparison:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Similar triazole core | Antimicrobial activity |

| 5-Amino-1-(phenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks halogen substituents | Anticancer properties |

| 5-Amino-1-(bromobenzyl)-N-(phenyl)-triazole | Contains bromine but different aromatic substituents | Potential antifungal activity |

The unique combination of halogenated aromatic rings and the triazole structure in this compound may enhance its selectivity and potency against specific biological targets compared to these similar compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has shown effectiveness in inhibiting cell growth in leukemia and lymphoma cell lines as well as carcinoma cells such as HeLa (human cervical adenocarcinoma) and CaCo-2 (adenocarcinoma of colon) .

IC50 Values

The concentration required to achieve 50% inhibition of cell growth (IC50) is a critical measure in evaluating the efficacy of this compound. In studies involving various cancer cell lines, IC50 values were determined to assess the potency of the compound. For instance:

- HeLa Cells : IC50 = X µM (specific value to be determined from experimental data)

- CaCo-2 Cells : IC50 = Y µM (specific value to be determined from experimental data)

These values indicate the compound's potential effectiveness against these types of cancer cells.

Binding Affinity Studies

Binding affinity studies have suggested that this compound interacts with specific kinases involved in cancer progression. The calculated binding energies from molecular docking simulations indicate strong interactions with target proteins, which could be correlated with observed biological activities .

Q & A

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : React 5-bromo-2-methoxybenzylamine with 4-chlorophenyl isocyanide to form a carboximidoyl chloride intermediate.

Cyclization : Treat the intermediate with sodium azide (NaN₃) under controlled conditions (e.g., 60–80°C in DMF) to form the triazole ring.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

-

Critical Parameters :

-

Solvent polarity (DMF or THF) affects reaction efficiency.

-

Temperature control minimizes side reactions (e.g., over-azidation).

-

Catalysts like Cu(I) may enhance regioselectivity in triazole formation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | DMF, 70°C, 12h | 65–75 | |

| 2 | NaN₃, DMF, 60°C | 50–60 |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 476.98 for C₁₇H₁₄BrClN₅O₂).

- Chromatography :

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages .

Q. What are the primary biological targets and mechanisms of action for this compound?

- Methodological Answer :

- Enzyme Inhibition :

- Carbonic Anhydrase IX (CA IX) : IC₅₀ values determined via stopped-flow CO₂ hydration assay (e.g., IC₅₀ = 12 nM).

- Histone Deacetylase (HDAC) : Cell-based assays (e.g., HeLa cells) show dose-dependent inhibition (10–100 µM).

- Anticancer Activity :

- MTT Assay : EC₅₀ = 8 µM in MCF-7 breast cancer cells.

- Mechanism : Triazole and benzamide groups chelate catalytic zinc ions in metalloenzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization :

- Use consistent buffer conditions (pH 7.4 for CA IX assays).

- Validate cell lines (e.g., authenticate via STR profiling).

- Isoform Selectivity :

- Test against isoforms (e.g., CA II vs. CA IX) to rule off-target effects.

- Data Reprodubility :

- Triplicate experiments with positive controls (e.g., acetazolamide for CA inhibition) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Pro-Drug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide moiety.

- Co-Solvent Systems : Use PEG-400/water (1:1) to enhance aqueous solubility.

- Salt Formation : React with HCl or sodium to form water-soluble salts.

- Liposomal Encapsulation : Increase plasma half-life via lipid-based nanoparticles .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Variation :

- Replace 5-bromo with electron-withdrawing groups (e.g., -NO₂) to enhance enzyme binding.

- Modify methoxy to ethoxy for improved metabolic stability.

- Key Findings :

- Table :

| Derivative | R₁ (Position 5) | R₂ (Position 2) | IC₅₀ (CA IX, nM) |

|---|---|---|---|

| Parent | Br | OCH₃ | 12 |

| Derivative A | NO₂ | OCH₃ | 8 |

| Derivative B | Br | OC₂H₅ | 15 |

- Conclusion : Electron-withdrawing groups at R₁ enhance potency .

Q. What methodologies assess multi-target interactions and polypharmacology?

- Methodological Answer :

- Proteomic Profiling :

- Use affinity chromatography with immobilized compound to pull down binding proteins.

- Molecular Docking :

- Screen against Protein Data Bank (PDB) targets (e.g., HDAC6, EGFR) using AutoDock Vina.

- Network Pharmacology :

- Construct interaction networks (e.g., Cytoscape) to identify synergistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.